molecular formula C28H28Na2O4 B12888325 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt CAS No. 62637-89-2

1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt

Cat. No.: B12888325
CAS No.: 62637-89-2
M. Wt: 474.5 g/mol
InChI Key: WXIUSLCTZZEKKZ-UHFFFAOYSA-L
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Description

1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt is a complex organic compound known for its unique structural properties and diverse applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt typically involves multi-step organic reactions. The process begins with the preparation of the isobenzofuranone core, followed by the introduction of the phenyl groups through electrophilic aromatic substitution reactions. The final step involves the neutralization of the compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones and similar compounds.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, modulating their activity.

    Pathways Involved: It may influence oxidative stress pathways, leading to potential antioxidant effects. Additionally, it can affect signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

  • Thymolphthalein complexone
  • Phenolphthalein derivatives
  • Bromothymol blue

Comparison: 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt is unique due to its specific structural features, such as the presence of isobenzofuranone and phenyl groups

Properties

CAS No.

62637-89-2

Molecular Formula

C28H28Na2O4

Molecular Weight

474.5 g/mol

IUPAC Name

disodium;5-methyl-4-[1-(2-methyl-4-oxido-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-2-propan-2-ylphenolate

InChI

InChI=1S/C28H30O4.2Na/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(31)32-28)24-14-21(16(3)4)26(30)12-18(24)6;;/h7-16,29-30H,1-6H3;;/q;2*+1/p-2

InChI Key

WXIUSLCTZZEKKZ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)[O-])C(C)C)C(C)C)[O-].[Na+].[Na+]

Origin of Product

United States

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